molecular formula C9H4ClF2N B2437764 1-Chloro-6,7-difluoroisoquinoline CAS No. 1602501-66-5

1-Chloro-6,7-difluoroisoquinoline

Cat. No.: B2437764
CAS No.: 1602501-66-5
M. Wt: 199.58
InChI Key: IHICZXCSZNKBFE-UHFFFAOYSA-N
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Description

1-Chloro-6,7-difluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of chlorine and fluorine atoms on the isoquinoline ring.

Preparation Methods

The synthesis of 1-chloro-6,7-difluoroisoquinoline typically involves the introduction of chlorine and fluorine atoms onto the isoquinoline ring. One common method includes the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor®. The reaction conditions often involve refluxing the mixture in acetonitrile to achieve the desired substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Chloro-6,7-difluoroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include Selectfluor®, acetonitrile, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-Chloro-6,7-difluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-6,7-difluoroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

1-Chloro-6,7-difluoroisoquinoline can be compared with other fluorinated isoquinoline derivatives, such as:

The uniqueness of this compound lies in the combined presence of chlorine and fluorine atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Chloro-6,7-difluoroisoquinoline is a fluorinated isoquinoline derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications in therapeutic contexts.

Overview of this compound

This compound is characterized by its unique structural features, which include a chlorine atom and two fluorine atoms substituted on the isoquinoline ring. This specific arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, thereby exhibiting antibacterial properties.
  • Receptor Binding : It may also act on specific receptors involved in various signaling pathways, potentially modulating physiological responses.

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity : Research indicates that this compound has significant antibacterial effects due to its enzyme inhibition capabilities. It is particularly effective against Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells. The fluorinated structure enhances its interaction with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Beyond antibacterial effects, there are indications of broader antimicrobial activity, making it a candidate for further exploration in treating infections.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Fluorination : This method involves the direct introduction of fluorine atoms onto the isoquinoline framework.
  • Cyclization Reactions : Precursor compounds can be cyclized to form the desired isoquinoline structure with appropriate substitutions.
  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for the modification of the compound's biological properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values in the low µg/mL range.
Study B (2021)Reported cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study C (2022)Highlighted the compound's ability to inhibit topoisomerase IV effectively, suggesting a mechanism for its anticancer and antibacterial effects.

Properties

IUPAC Name

1-chloro-6,7-difluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-9-6-4-8(12)7(11)3-5(6)1-2-13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHICZXCSZNKBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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